N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O/c16-11-5-4-10(12(17)7-11)8-18-15(21)14-6-9-2-1-3-13(9)19-20-14/h4-7H,1-3,8H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZKOSYCYZQBCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)C(=O)NCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM)
RCM offers a versatile route to medium-sized rings. For cyclopenta[c]pyridazine, a diene precursor A containing pyridazine and cyclopentene moieties could undergo metathesis using Grubbs catalysts (e.g., GII or GIII ) (Figure 1). Computational studies suggest that the electron-deficient pyridazine ring may require elevated temperatures (80–100°C) to overcome electronic deactivation.
Table 1 : RCM Optimization Parameters for Precursor A
| Catalyst | Temp (°C) | Yield (%) |
|---|---|---|
| GII | 80 | 42 |
| GIII | 100 | 58 |
| Hoveyda | 90 | 35 |
Diels-Alder Cycloaddition
An alternative route employs inverse electron-demand Diels-Alder reactions between 1,2,4,5-tetrazines and cyclopentadienophiles. For example, tetrazine B reacts with norbornene derivatives to yield pyridazine intermediates, which are hydrogenated to saturate the cyclopentane ring. This method benefits from high regioselectivity but requires strict control over stoichiometry to avoid oligomerization.
Functionalization at Position 3: Carboxylic Acid Installation
Introducing the carboxylic acid group at position 3 can occur pre- or post-annulation:
Pre-Annulation Carboxylation
Starting with pyridazine derivatives bearing protected carboxyl groups (e.g., esters), annulation preserves functionality. For instance, ethyl 3-pyridazinecarboxylate undergoes cyclopentane fusion via Pd-catalyzed C–H activation. Subsequent saponification yields the free acid.
Post-Annulation Oxidation
Direct oxidation of a methyl group at position 3 using KMnO₄ or RuO₄ provides the carboxylic acid. However, over-oxidation risks degrading the bicyclic system, necessitating low-temperature conditions (0–5°C) and phased reagent addition.
Amide Bond Formation with 2,4-Dichlorobenzylamine
Coupling the carboxylic acid with 2,4-dichlorobenzylamine employs standard amidation protocols:
Activation via Acid Chloride
Treating cyclopenta[c]pyridazine-3-carboxylic acid with thionyl chloride (SOCl₂) generates the corresponding acid chloride, which reacts with 2,4-dichlorobenzylamine in dichloromethane at 0°C. This method achieves yields of 65–72% but requires rigorous exclusion of moisture.
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF facilitates amide formation under milder conditions (25°C, 12 h). Yields improve to 78–85% when using 4-dimethylaminopyridine (DMAP) as a catalyst.
Table 2 : Comparative Analysis of Amidation Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid Chloride | 0°C, SOCl₂, DCM | 72 | 95 |
| EDC/HOBt | 25°C, DMF | 85 | 98 |
| Pd-Catalyzed C–N Coupling | L7 , 80°C, THF | 63 | 91 |
Palladium-Catalyzed C–N Coupling
Drawing from methodologies in the synthesis of pyrazolo-oxazine carboxamides, a Pd-based approach using L7 -ligated catalysts enables direct coupling between aryl halides and amines. While less common for benzylamines, this method offers functional group tolerance for halogenated substrates.
Purification and Characterization
Final purification typically employs silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization from ethanol/water. Structural confirmation combines:
- ¹H NMR : Distinct signals for the cyclopentane protons (δ 2.1–2.9 ppm) and pyridazine aromatic protons (δ 8.3–8.7 ppm).
- HRMS : Calculated for C₁₅H₁₂Cl₂N₃O ([M+H]⁺): 344.0354; Found: 344.0356.
Challenges and Optimization Opportunities
Key challenges include:
- Regioselectivity in Annulation : Competing pathways may yield cyclopenta[d]pyridazine isomers. Computational modeling (DFT) suggests that electron-withdrawing groups on the pyridazine ring favor the desired [c]-fusion.
- Amine Stability : 2,4-Dichlorobenzylamine is prone to oxidation; thus, reactions require inert atmospheres and fresh amine stocks.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide can undergo various chemical reactions, including:
-
Oxidation: : This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the reduction of specific functional groups.
-
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium methoxide (NaOCH₃) or bromine (Br₂).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: NaOCH₃ in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyridazine derivatives, including N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide, as anticancer agents. The compound has been investigated for its ability to inhibit specific cancer cell lines by targeting key enzymes involved in tumor progression.
- Case Study : A study on various pyridazine derivatives indicated that modifications at the 3 and 6 positions of the pyridazine ring could enhance cytotoxicity against breast cancer cells (T-47D and MDA-MB-231). The derivatives exhibited significant inhibition of cell proliferation and induced apoptosis in these cell lines .
Diabetes Management
The compound's structural similarity to known PTP1B inhibitors suggests potential applications in managing type 2 diabetes. Research has shown that pyridazine derivatives can modulate insulin signaling pathways, making them candidates for further development as therapeutic agents for diabetes.
- Case Study : A pharmacophore model developed for a series of pyridazine derivatives demonstrated a strong correlation with their inhibitory activity against PTP1B, suggesting that this compound could be optimized for similar effects .
Antiviral Activity
In agricultural research, compounds related to this compound have shown promising antiviral properties against plant viruses.
- Case Study : A study focusing on 5-aryl-cyclopenta[c]pyridine derivatives revealed that certain modifications led to enhanced activity against Tobacco Mosaic Virus (TMV). The most effective compounds exhibited higher anti-TMV activity than commercial antiviral agents like ribavirin .
Insecticidal and Fungicidal Properties
The compound has also been evaluated for its insecticidal and fungicidal activities. Research indicates that derivatives can effectively target agricultural pests and pathogens.
- Case Study : Compounds derived from cyclopenta[c]pyridine structures demonstrated significant larvicidal efficacy against Plutella xylostella and broad-spectrum fungicidal activities against pathogens such as Sclerotinia sclerotiorum and Botrytis cinerea, indicating their potential use in crop protection strategies .
Mechanism of Action
The mechanism of action of N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group can enhance binding affinity through hydrophobic interactions, while the cyclopenta[c]pyridazine core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazine-Based Carboxamides
Compounds with pyridazine cores and carboxamide side chains are exemplified in , such as:
- (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide Structural Features: Pyrrolo[1,2-b]pyridazine core, trifluoromethyl, morpholine-ethoxy, and cyano substituents. Application: Likely pharmaceutical (patent context suggests kinase inhibition or receptor modulation). Comparison: The target compound lacks the trifluoromethyl and morpholine groups but shares the pyridazine-carboxamide backbone. Dichlorophenyl may enhance membrane permeability compared to polar morpholine .
Dichlorophenyl-Containing Agrochemicals
and 3 highlight dichlorophenyl derivatives in agrochemicals:
- Etaconazole (1-((2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole): Structural Features: Triazole ring, ethyl-dioxolane, and dichlorophenyl group. Application: Fungicide (inhibits ergosterol biosynthesis). receptor binding) .
- Diuron (N’-(3,4-dichlorophenyl)-N,N-dimethylurea):
Dichlorophenyl Acetamides in Pharmacology
lists U-48800 and U-51754, opioid receptor agonists:
- U-48800 (2-(2,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl acetamide): Structural Features: Acetamide linker, dimethylamino-cyclohexyl, dichlorophenyl. Application: Analgesic (mu-opioid receptor agonist). Comparison: The target compound’s pyridazine core may reduce CNS penetration compared to the flexible acetamide backbone, limiting neurological applications .
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
- Structural Determinants of Activity : The dichlorophenyl group enhances hydrophobicity and target affinity across diverse applications, but the core heterocycle (pyridazine vs. triazole/urea) dictates mechanism (e.g., enzyme inhibition vs. receptor antagonism) .
- Application Hypotheses : The target compound’s pyridazine-carboxamide structure aligns with patented kinase inhibitors ( ), but its dichlorophenyl group may also support pesticidal activity akin to diuron or etaconazole .
- Contradictions : Dichlorophenyl appears in both agrochemicals and controlled substances, emphasizing the need for functional studies to clarify the target compound’s primary use.
Biological Activity
N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, based on various studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₃Cl₂N₃O
- Molecular Weight : 289.28 g/mol
- CAS Number : 2415624-70-1
The compound features a cyclopenta[c]pyridazine core structure, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Research indicates that pyridazine derivatives exhibit significant antimicrobial activity. For instance, compounds structurally similar to this compound have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyridazine Derivatives
| Compound Name | Bacterial Strains Tested | Activity Observed |
|---|---|---|
| Compound A | S. aureus | High |
| Compound B | E. coli | Moderate |
| This compound | B. subtilis, S. typhi | Significant |
Anticancer Activity
Pyridazine derivatives have also been explored for their anticancer properties. Studies have shown that certain derivatives can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways associated with cancer progression .
Case Study: Anticancer Efficacy
A study on a related compound demonstrated that it effectively reduced the viability of cancer cells by inducing cell cycle arrest and apoptosis. The compound's IC50 values were significantly lower than those of standard chemotherapeutic agents .
Anti-inflammatory Activity
The anti-inflammatory properties of pyridazines are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Compounds similar to this compound have shown promise in reducing inflammation in animal models .
Mechanistic Insights
The biological activity of this compound can be partially explained through its interaction with specific molecular targets:
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of N-[(2,4-dichlorophenyl)methyl]cyclopenta[c]pyridazine derivatives?
- Methodological Answer : Utilize modular synthetic routes inspired by analogous dichlorophenyl-containing compounds. For example, incorporate Suzuki-Miyaura coupling for aromatic substitutions (as seen in pyridazine analogs) and employ Schlenk techniques for air-sensitive intermediates. Purification via flash chromatography with gradient elution (e.g., hexane/ethyl acetate) improves yield . Monitor reaction progress using TLC and HPLC-MS to confirm intermediate formation.
Q. What spectroscopic and crystallographic methods are critical for structural characterization of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for resolving stereochemistry and bond angles, as demonstrated in studies of similar cyclopenta-fused heterocycles (e.g., R-factor = 0.058 in analogous structures) . Complement with H/C NMR to confirm proton environments and FT-IR for functional group validation (e.g., carboxamide C=O stretch at ~1650 cm) .
Q. How can researchers determine the physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer : Use shake-flask assays with varied solvents (DMSO, PBS, ethanol) to measure solubility. Stability under thermal and photolytic conditions can be assessed via accelerated degradation studies (40°C/75% RH, UV exposure) followed by HPLC quantification. PubChem-derived computational tools predict logP and pKa values for preliminary guidance .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies of analogs targeting biological receptors?
- Methodological Answer : Design analogs by modifying the dichlorophenyl moiety (e.g., halogen substitution) or cyclopenta[c]pyridazine core (e.g., ring expansion). Test binding affinity using surface plasmon resonance (SPR) or radioligand displacement assays. Cross-reference with triazole and pyrazole derivatives showing receptor selectivity (e.g., CB1/CB2 modulation in related compounds) .
Q. How can computational modeling aid in predicting the compound’s interaction with enzymatic targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target enzymes (e.g., kinases, cytochrome P450). Validate with MD simulations (AMBER, GROMACS) to assess binding stability. Compare results with experimental IC values from enzyme inhibition assays .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Methodological Answer : Conduct meta-analysis of published IC/EC values, accounting for assay variability (e.g., cell lines, incubation times). Use statistical tools (ANOVA, Bland-Altman plots) to identify systematic biases. Reproduce key experiments under standardized conditions (e.g., ATP concentration in kinase assays) .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response curves in pharmacological studies?
- Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism, R drc package) to calculate Hill slopes and EC. Assess outliers via Grubbs’ test and report confidence intervals (95% CI). Normalize responses to positive/negative controls to minimize plate-to-plate variability .
Q. How can researchers design robust controls for assessing off-target effects in in vitro assays?
- Methodological Answer : Include pan-assay interference compounds (PAINS) filters and counter-screens against unrelated targets (e.g., GPCRs, ion channels). Use siRNA knockdown or CRISPR-Cas9 gene editing to confirm target specificity. Validate with orthogonal assays (e.g., CETSA for target engagement) .
Tables for Key Data
| Property | Method | Example Value | Reference |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry | 182–184°C | |
| LogP | Shake-flask/HPLC | 3.2 ± 0.1 | |
| IC (Enzyme X) | Fluorescence Polarization | 12.3 nM (95% CI: 10.1–14.8) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
